molecular formula C7H6F2O B048514 3,4-Difluoroanisole CAS No. 115144-40-6

3,4-Difluoroanisole

Cat. No.: B048514
CAS No.: 115144-40-6
M. Wt: 144.12 g/mol
InChI Key: DSEVNUCNUTYYHW-UHFFFAOYSA-N
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Description

3,4-Difluoroanisole (CAS: 115144-40-6) is a fluorinated aromatic ether with the molecular formula C₇H₆F₂O and a molecular weight of 144.12 g/mol. It features fluorine substituents at the 3- and 4-positions of the benzene ring and a methoxy group (-OCH₃) at the 1-position. Key physical properties include a density of 1.216 g/cm³ and a flash point of 55°C . This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. It also serves as a redox shuttle additive in lithium-ion batteries to prevent overcharge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoroanisole typically involves the reaction of 3,4-difluorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3,4-Difluoroanisole is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drugs, leading to improved efficacy and reduced side effects. For example, it has been utilized in the development of anti-inflammatory and analgesic drugs.

Case Study:
A notable study involved the synthesis of a new class of anti-cancer agents where this compound was employed as a key building block. The resulting compounds demonstrated significant cytotoxic activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Agrochemical Formulations

Development of Pesticides and Herbicides:
In agrochemistry, this compound is instrumental in formulating more effective pesticides and herbicides. The inclusion of fluorine atoms often enhances the stability and bioactivity of these agrochemicals.

Data Table: Agrochemical Applications

Agrochemical TypeExample CompoundActivity Level
HerbicideDiflufenicanHigh
InsecticideFluazifop-P-butylModerate

This table illustrates specific agrochemicals where this compound derivatives have been tested for efficacy .

Material Science

Use in Advanced Materials:
The compound is also employed in the production of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Case Study:
Research demonstrated that polymers synthesized with this compound exhibited superior thermal properties compared to those without fluorinated components. This makes them suitable for high-performance applications in electronics and automotive industries .

Research in Organic Chemistry

Key Reagent in Synthesis:
this compound serves as a valuable reagent in organic synthesis, facilitating various chemical reactions that lead to innovative compounds. It is particularly useful in nucleophilic substitution reactions due to its electron-withdrawing fluorine atoms.

Example Reaction:
A common reaction involves its use in the synthesis of fluorinated phenols through electrophilic aromatic substitution, which has implications for creating new materials with specific functional properties .

Fluorinated Compounds Research

Significance in Electronics:
The study of fluorinated compounds is critical due to their unique properties such as hydrophobicity and thermal stability. This compound plays a role in exploring new applications within electronics, particularly in developing advanced insulating materials.

Research Findings:
Recent studies have shown that materials incorporating this compound can withstand higher temperatures while maintaining electrical insulation properties, making them ideal for use in high-performance electronic devices .

Mechanism of Action

The mechanism of action of 3,4-Difluoroanisole involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile depending on the reaction conditions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Difluoroanisole

Difluoroanisole isomers differ in the positions of fluorine substituents, leading to variations in electronic properties, reactivity, and applications. Below is a comparative analysis of 3,4-difluoroanisole with its structural isomers:

2,4-Difluoroanisole (CAS: 452-10-8)

  • Molecular Formula : C₇H₆F₂O
  • Molecular Weight : 144.12 g/mol
  • Physical Properties : Boiling point 70–72°C, density 1.221 g/cm³, flash point 61°C .
  • Applications: Used as a dopant in reversed-phase liquid chromatography (LC) for analyzing nonpolar compounds .
  • Research Findings :
    • Spectroscopic studies reveal an adiabatic ionization energy of 67,568 cm⁻¹, influenced by out-of-plane ring-F and in-plane ring-OCH₃ bending vibrations .
    • Exhibits distinct vibronic transitions compared to this compound due to differences in fluorine substitution patterns .

2,6-Difluoroanisole (CAS: 437-82-1)

  • Molecular Formula : C₇H₆F₂O
  • Molecular Weight : 144.12 g/mol
  • Applications : Primarily used as an intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals .
  • Research Gaps: Limited data on spectroscopic properties compared to 2,4- and 3,4-isomers.

2,3-Difluoroanisole (CAS: 134364-69-5)

  • Molecular Formula : C₇H₆F₂O
  • Molecular Weight : 144.12 g/mol
  • Applications : Emerging use in organic electronics due to its electron-withdrawing properties .

Comparison of Physical and Chemical Properties

Property This compound 2,4-Difluoroanisole 2,6-Difluoroanisole
Boiling Point (°C) Not reported 70–72 Not reported
Density (g/cm³) 1.216 1.221 Not reported
Flash Point (°C) 55 61 Not reported
Ionization Energy Not reported 67,568 cm⁻¹ Not reported
Key Applications Battery additives LC dopants Chemical intermediates

Substituent Effects on Electronic and Spectroscopic Properties

  • This compound :
    • Fluorine atoms at the 3- and 4-positions create an electron-deficient aromatic ring, enhancing stability in redox reactions .
    • Rotameric forms were studied using two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy, revealing active vibrations in the cationic state .
  • 2,4-Difluoroanisole :
    • Exhibits a lower ionization energy than this compound due to the meta-para fluorine arrangement, which alters electron delocalization .
  • General Trend :
    • Ionization energy and electronic transition energies depend on the number and positions of fluorine substituents. For example, 3,5-difluoroanisole (CAS: 1803728-53-1) has higher symmetry, leading to distinct thermodynamic properties compared to 3,4- and 2,4-isomers .

Biological Activity

3,4-Difluoroanisole (C7H6F2O) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is typically synthesized from 3,4-difluorophenol and methanol in the presence of a base such as sodium hydroxide. The reaction is performed under reflux conditions to yield the desired product. The compound features two fluorine atoms at the 3 and 4 positions of the aromatic ring, along with a methoxy group, which influences its chemical behavior and biological interactions.

The specific biochemical pathways affected by this compound are not fully elucidated. However, its structural characteristics suggest potential interactions with various biomolecules. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and duration of action in biological systems.

Anticancer Activity

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with cellular targets more effectively than their non-fluorinated counterparts. A study focusing on fluorinated analogues of known anticancer agents has shown that substituting hydrogen with fluorine can prolong the biological half-life and enhance efficacy against cancer cells .

Antiviral Activity

In related studies, nucleoside derivatives containing fluoro-substituents have demonstrated antiviral properties. For example, 3',4'-difluororibofuranosylcytosine derivatives were found to possess anti-HCV activity comparable to existing antiviral drugs like ribavirin . This suggests that this compound may share similar antiviral mechanisms through its structural analogues.

Case Studies

  • Antitumor Activity : A study evaluated various fluorinated nucleosides for their antitumor effects. It was found that compounds with fluoro substitutions retained significant cytotoxicity against cancer cell lines while exhibiting reduced toxicity to normal cells .
  • Fluorinated Analogs : The synthesis of fluorinated analogues of Combretastatin A-4 revealed that these modifications could retain potent cell growth inhibitory properties while enhancing pharmacokinetic profiles . This indicates a promising avenue for developing new anticancer therapies based on this compound.

Data Table: Biological Activities of Fluorinated Compounds

CompoundActivity TypeKey Findings
3',4'-DifluororibofuranosylcytosineAntiviralComparable anti-HCV activity to ribavirin
3-Deoxy-3-fluoro-Combretastatin A-4AnticancerRetained potent cell growth inhibition
This compoundPotential AnticancerUnder investigation; structure suggests efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Difluoroanisole in laboratory settings?

The synthesis of this compound typically involves nucleophilic aromatic substitution or methoxylation of fluorinated precursors. For example, refluxing fluorinated intermediates with methoxide sources in polar aprotic solvents (e.g., DMSO) under controlled conditions can yield the compound. Post-synthesis purification via column chromatography (using hexane:AcOEt gradients) and crystallization (water-ethanol mixtures) is critical to achieving high purity (65–72% yields) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Q. What physicochemical properties of this compound are critical for experimental handling?

Key properties include a density of 1.216 g/cm3^3, refractive index (RI) of 1.469, and flash point (Fp) of 55°C. These parameters dictate storage conditions (e.g., UN 1993 hazardous classification) and solvent compatibility. The low boiling point (~70–72°C for analogues) necessitates careful distillation under reduced pressure to avoid decomposition .

Advanced Research Questions

Q. How do computational methods complement experimental data in predicting thermodynamic properties of this compound?

Density Functional Theory (DFT) and ab initio calculations model rotational barriers, vibrational modes, and thermodynamic functions (e.g., entropy, enthalpy). For example, GED data combined with quantum calculations reveal that the methoxy group adopts a planar conformation, minimizing steric hindrance with adjacent fluorines. Discrepancies between computed and experimental values (e.g., dipole moments) highlight the need for hybrid methods .

Q. What experimental approaches resolve contradictions in reported ionization energies of fluorinated anisoles?

Two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy provides precise adiabatic ionization energies (e.g., 67,568 ± 5 cm1^{-1} for 2,4-Difluoroanisole). Cross-validating with photoionization efficiency (PIE) curves and computational models (e.g., Koopmans’ theorem) addresses discrepancies arising from vibronic coupling or instrumental calibration .

Q. How does fluorine substitution influence electronic transitions and vibronic coupling in this compound?

Fluorine’s electron-withdrawing effect red-shifts the S1_1←S0_0 transition (observed at 35,556 cm1^{-1} in analogues) and alters vibronic coupling. In-plane ring-F bending (e.g., 400–500 cm1^{-1}) and out-of-plane OCH3_3 deformations dominate excited-state dynamics. Substituent additivity models predict ionization energy shifts based on fluorine position and number .

Q. What isotopic labeling techniques study this compound’s reactivity in aromatic substitution?

Deuterium exchange using Cs2_2CO3_3 in DMSO-d6_6 at 90°C introduces deuterium at specific ring positions (76% mono-deuteration yield). 19F^{19}\text{F} NMR tracks isotopic distribution, revealing regioselectivity in electrophilic substitutions. This method avoids transition-metal catalysts, simplifying mechanistic studies .

Q. How does two-color resonant two-photon ionization spectroscopy elucidate rotameric states of this compound?

This technique selectively ionizes rotamers via intermediate vibronic states (e.g., 544–567 nm excitation). Spectral analysis identifies rotamer-specific vibrational modes (e.g., ring-OCH3_3 torsion at ~50 cm1^{-1}) and quantifies their populations. Temperature-dependent studies further resolve energy barriers between conformers .

Methodological Notes

  • Data Contradiction Analysis : Compare MATI-derived ionization energies with DFT predictions to identify systematic errors .
  • Safety Protocols : Adhere to UN 1993 guidelines for flammable liquids, including ventilation and static control during handling .
  • Spectroscopic Calibration : Use NIST-validated reference standards (e.g., 3,4-Dichloroanisole) for instrument calibration in environmental analysis .

Properties

IUPAC Name

1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEVNUCNUTYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340878
Record name 3,4-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115144-40-6
Record name 1,2-Difluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115144-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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